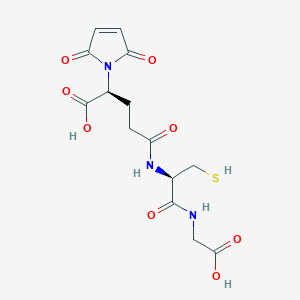![molecular formula C34H50O20 B238337 (1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde CAS No. 130288-58-3](/img/structure/B238337.png)
(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can give us an idea of the compound’s potential properties and reactivity.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include studying the compound’s reactivity with different reagents, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showcasing high stereo- and enantioselectivity in its formation (Meilert, Pettit, & Vogel, 2004).
- It plays a role in the stereoselective construction of the ring system of natural products like Robustadials, starting from β-pinene and incorporating a Michael-type, intramolecular addition (Majewski & Bantle, 1989).
Crystal Structure and Interactions
- Studies on related structures have detailed the crystal packing and intermolecular interactions in compounds like the fungal metabolite austdiol, which shares structural similarities (Lo Presti, Soave, & Destro, 2003).
Applications in Organic Chemistry
- This compound is utilized in the generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations, contributing to advancements in organic synthetic methodologies (Kirmse, Landscheidt, & Schleich, 1992).
- Its derivatives have been studied for photo- and ionochromic properties, particularly in indoline spiropyrans, indicating potential applications in material sciences and sensor technologies (Nikolaeva et al., 2011).
Biological Applications
- Although explicit data on the biological applications of this specific compound are not available, structurally similar compounds have been explored for their insecticidal properties, like ficifolidione isolated from Myrtaceae species (Khambay, Beddie, Hooper, & Simmonds, 2003).
Safety And Hazards
This involves studying the potential hazards associated with the compound. It can include its toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas of further research. It can include developing more efficient synthesis methods, studying the compound’s potential applications, and investigating its mechanism of action in more detail.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the scientific literature or databases. If you have access to a library or a university database, you might be able to find more specific information. If you’re working in a lab, your lab supervisor or colleagues might also be able to help. If you’re a student, your teachers or professors might be able to guide you to the right resources. If you’re doing this research on your own, there are many online resources and databases that can be helpful. Always make sure to use reliable sources and to cite your sources correctly.
properties
CAS RN |
130288-58-3 |
|---|---|
Product Name |
(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde |
Molecular Formula |
C34H50O20 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(1'S,2R,5'R)-5,7-dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)9-16(25)18-19(26)14-6-8-23(28-21(14)15(11-24)20(18)27)7-5-13-10-17(23)22(13,3)4/h11-13,17,26-27H,5-10H2,1-4H3/t13-,17+,23-/m1/s1 |
InChI Key |
XREJXBXJCWWRFP-GJKYVBSNSA-N |
Isomeric SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CC[C@]3(O2)CC[C@@H]4C[C@H]3C4(C)C)C=O)O |
SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
synonyms |
euglobal G3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



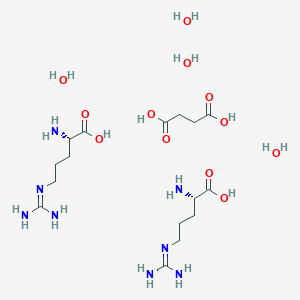
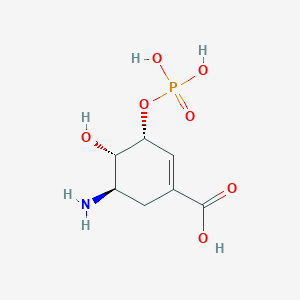

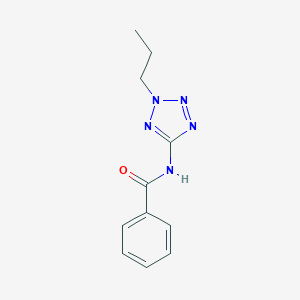

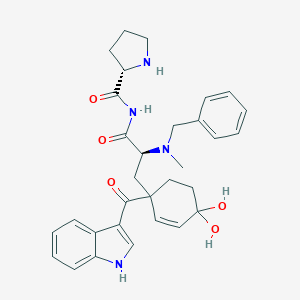

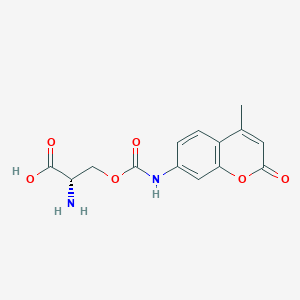
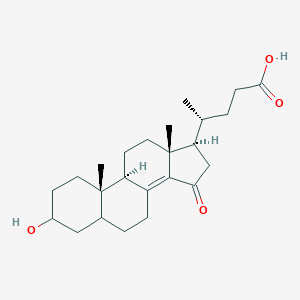
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
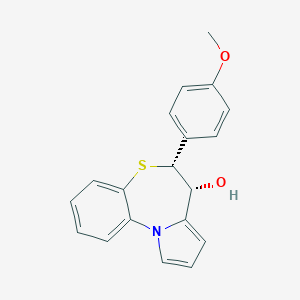
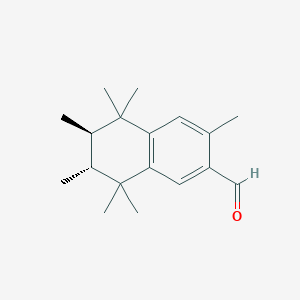
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
